molecular formula C11H22O2 B1584258 Isopropyl octanoate CAS No. 5458-59-3

Isopropyl octanoate

Cat. No.: B1584258
CAS No.: 5458-59-3
M. Wt: 186.29 g/mol
InChI Key: WCGIIHOFOFCKSM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isopropyl octanoate, also known as n-Octanoic acid isopropyl ester, is a medium-chain fatty acid ester It’s known that medium-chain fatty acids (mcfa) like this compound can influence lipid metabolism in adipocytes .

Mode of Action

The interaction of this compound with its targets primarily involves the modulation of lipid metabolism. It has been observed that this compound can suppress the esterification of oleate into triglycerides in both 3T3-L1 and human adipocytes . This suggests that this compound can directly influence the process of lipogenesis, leading to changes in lipid accumulation within adipocytes .

Biochemical Pathways

This compound affects several biochemical pathways related to lipid metabolism. It has been found to suppress de novo fatty acid synthesis and reduce the activities of acyl CoA:1,2-diacylglycerol acyltransferase (DGAT) and acetyl CoA carboxylase (ACC), key enzymes involved in lipogenesis . Furthermore, it down-regulates the mRNA expression of genes related to lipogenesis and fatty acid transport, while up-regulating genes related to lipolysis and fatty acid β-oxidation .

Pharmacokinetics

It’s known that medium-chain fatty acids (mcfa) like this compound are rapidly absorbed and metabolized in the liver . This suggests that this compound may have similar pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in lipid metabolism within adipocytes. It has been observed to reduce triglyceride synthesis and down-regulate lipogenic gene expression, leading to a decrease in lipid accumulation within these cells . This suggests that this compound may have potential applications in weight control and the management of lipid-related disorders.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the catalytic activity of zinc octanoate in the synthesis of this compound was found to be optimal at a temperature of 165 °C, with specific molar ratios and catalyst percentages . This suggests that the efficacy and stability of this compound can be affected by factors such as temperature and the presence of catalysts.

Biochemical Analysis

Biochemical Properties

Isopropyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and enzymatic interactions. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids. The interaction between this compound and lipases results in the breakdown of the ester bond, releasing octanoic acid and isopropanol. This reaction is crucial for studying lipid metabolism and the role of esterases in various biological processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the expression of genes involved in lipid metabolism and energy production. By modulating the activity of enzymes and proteins associated with these pathways, this compound can alter cellular lipid levels and energy balance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in enzyme activity, gene expression, and cellular function. This compound binds to lipases, facilitating the hydrolysis of ester bonds and the release of octanoic acid and isopropanol. This enzymatic reaction is essential for studying lipid metabolism and the role of esterases in biological processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. This compound is generally stable under standard storage conditions, but its stability may be affected by factors such as temperature, pH, and exposure to light .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and metabolism. At higher doses, it can induce significant changes in lipid levels, enzyme activity, and gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of ester bonds in lipids, leading to the release of octanoic acid and isopropanol . This reaction is a key step in the breakdown and utilization of lipids for energy production and other cellular processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. For instance, it may bind to fatty acid-binding proteins, which facilitate the transport of fatty acids within cells . This interaction helps in the efficient distribution of this compound to various cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by factors such as targeting signals and post-translational modifications. This compound may be directed to specific cellular compartments or organelles through interactions with targeting signals present on its molecular structure . For example, it may localize to lipid droplets, mitochondria, or other organelles involved in lipid metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl octanoate is typically synthesized through the esterification of octanoic acid with isopropanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, in a homogeneous medium . The reaction conditions often involve heating the mixture to around 165°C with a molar ratio of alcohol to acid of 6:1 and using about 5.97% of a catalyst like zinc octanoate .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a factorial design to determine the best reaction conditions. This includes adjusting the molar ratio, catalyst percentage, and temperature to achieve high conversion rates .

Chemical Reactions Analysis

Types of Reactions: Isopropyl octanoate primarily undergoes hydrolysis, a reaction where the ester is split into its constituent alcohol and acid in the presence of water. This reaction can be catalyzed by either an acid or a base .

Common Reagents and Conditions:

    Acidic Hydrolysis: Involves the use of a strong acid like hydrochloric acid or sulfuric acid.

    Basic Hydrolysis (Saponification): Involves the use of a strong base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Isopropyl octanoate is widely used in various fields due to its unique properties:

Comparison with Similar Compounds

Comparison:

This compound stands out due to its balanced chain length, providing a good combination of volatility, emollient properties, and compatibility with various formulations.

Properties

IUPAC Name

propan-2-yl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-11(12)13-10(2)3/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIIHOFOFCKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203007
Record name Isopropyl caprylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5458-59-3
Record name Isopropyl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5458-59-3
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Record name Isopropyl caprylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 1-methylethyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23737
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Record name Isopropyl caprylate
Source EPA DSSTox
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Record name Isopropyl octanoate
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Record name ISOPROPYL CAPRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the optimal conditions for synthesizing isopropyl octanoate using zinc n-octanoate as a catalyst?

A1: Research indicates that zinc n-octanoate demonstrates promising catalytic activity in the esterification of octanoic acid with isopropanol to produce this compound. The study identified optimal conditions for this reaction to be a temperature of 165 °C, a 6:1 molar ratio of alcohol to acid, and the use of 5.97% catalyst (relative to the acid mass) []. Under these conditions, conversions of up to 75% were observed.

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